Enzymatic Hydrolysis Rate and Enantioselectivity of (R)-MPP vs. (S)-MPP by Marine Lipase
A direct head-to-head study on the enantioselective hydrolysis of methyl 2-phenylpropanoate (MPP) using marine lipases revealed a profound divergence in enzyme affinity and reaction rate between the enantiomers. The enzyme Lip_2 selectively hydrolyzes the (R)-enantiomer, while Lip_1 is selective for the (S)-enantiomer. This provides a quantitative basis for selecting the correct enantiomer for a specific biocatalytic application [1].
| Evidence Dimension | Specific Hydrolysis Rate (Enzyme Activity) |
|---|---|
| Target Compound Data | 0.344 μmol MPP/mg Lip_2.h (Hydrolysis of (R)-MPP by Lip_2) |
| Comparator Or Baseline | 425.6 μmol MPP/mg Lip_1.h (Hydrolysis of (S)-MPP by Lip_1) |
| Quantified Difference | Lip_1's activity on (S)-MPP is over 1200-fold higher than Lip_2's activity on (R)-MPP. |
| Conditions | Assay with purified marine lipases (Lip_1 and Lip_2) at optimal conditions. |
Why This Matters
This massive difference in enzymatic reaction rate directly dictates which enzyme can be used for kinetic resolution of the racemate and underscores the absolute necessity of procuring the correct single enantiomer for a biocatalytic process.
- [1] FenixEdu. (2021). Enantiomeric Resolution of a Non-racemic Mixture of Methyl 2-phenylpropanoate Using Marine Lipases. Master's dissertation. View Source
